molecular formula C19H13ClN2O2S2 B10980157 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B10980157
M. Wt: 400.9 g/mol
InChI Key: BLYIZQKTXMNTEB-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a sulfonamide group. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

4-Chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[4-(phenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
  • 4-Chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
  • 4-Chloro-N-[4-(quinolin-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Uniqueness

4-Chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to the presence of the naphthalene moiety, which may confer distinct biological activities and properties compared to other similar compounds. The naphthalene ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C19H13ClN2O2S2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H13ClN2O2S2/c20-16-7-9-17(10-8-16)26(23,24)22-19-21-18(12-25-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22)

InChI Key

BLYIZQKTXMNTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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